Isovaleroyloxokadsuranol

Description

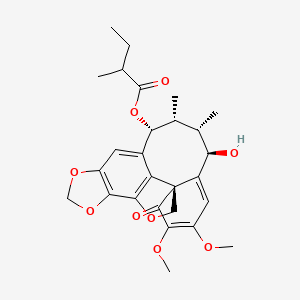

Structure

3D Structure

Properties

Molecular Formula |

C27H32O9 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate |

InChI |

InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13-,14+,20+,21+,27-/m0/s1 |

InChI Key |

NLKPUZXCJQUGOU-NUYPUXRKSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Canonical SMILES |

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution

Primary Botanical Sources

Isovaleroyloxokadsuranol is a naturally occurring lignan (B3055560) derivative that has been identified and isolated from specific species within the Schisandraceae family. This family of plants is well-regarded for its rich and diverse production of lignans (B1203133) and triterpenoids, which are significant for their structural complexity and potential biological activities. nih.govmdpi.comresearchgate.net

*2.1.1. Isolation from Kadsura longipedunculata

Kadsura longipedunculata, commonly known as the Chinese kadsura vine, is a primary botanical source of this compound. wikipedia.org Scientific investigations into the phytochemical composition of this plant have led to the isolation of numerous compounds, with lignans and terpenoids being the predominant groups. mdpi.comresearchgate.net From the roots and stems of K. longipedunculata, researchers have successfully extracted and elucidated the structure of various complex molecules, including this compound. The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds. nih.gov

*2.1.2. Association with Kadsura coccinea and Schisandra arisanensis

Beyond its confirmed isolation from K. longipedunculata, this compound is also associated with other related species, namely Kadsura coccinea and Schisandra arisanensis. These plants are also members of the Schisandraceae family and are known to produce a wide array of structurally diverse lignans. nih.govnih.gov While detailed isolation studies for this compound from these specific species are less documented, its presence is inferred based on chemotaxonomic relationships and the general metabolic profiles of these plants, which are rich in similar classes of compounds. nih.govnih.gov Kadsura coccinea, for instance, is known to contain over 200 different compounds, with lignans being a main chemical constituent. nih.gov Similarly, various lignans have been successfully isolated from the aerial parts and fruits of Schisandra arisanensis. nih.govnih.gov

Phytogeographical Distribution of Source Plants

The geographical location of the source plants dictates the natural availability of this compound. The distribution of these species is primarily concentrated in East and Southeast Asia.

| Plant Species | Geographical Distribution | Primary Habitat |

| Kadsura longipedunculata | Native to Central and Southern China, including provinces such as Sichuan, Hubei, Guangdong, and Yunnan. wikipedia.org | Grows as a climbing shrub in forests, often near rivers, at altitudes ranging from 100 to 1700 meters. theferns.info |

| Kadsura coccinea | Widely distributed in the southwestern provinces of China, as well as in Myanmar, Thailand, Laos, and Vietnam. | An evergreen climbing shrub found in semi-open shrublands and forests. nih.gov |

| Schisandra arisanensis | Endemic to China, found in provinces such as Anhui, Fujian, Guangdong, Guangxi, Guizhou, Hunan, Jiangxi, Taiwan, and Zhejiang. | Inhabits forests and shrublands at elevations from 200 to 2300 meters. |

Biogenetic Relationship to Other Lignans within Kadsura and Schisandra Genera

This compound belongs to the lignan class of secondary metabolites. The biosynthesis of lignans in plants from the Kadsura and Schisandra genera follows the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid and then further modified to produce monolignols, such as coniferyl alcohol.

The diverse array of lignans found within these genera arises from the varied ways these monolignol units are coupled and subsequently modified. The lignans isolated from Kadsura species can be categorized into several types, including dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. nih.gov this compound is understood to be a derivative of a core lignan skeleton, likely a dibenzocyclooctadiene, which has undergone further enzymatic reactions. These modifications can include hydroxylation, methylation, and, as the name suggests, esterification with an isovaleroyl group. This structural relationship connects it to a large family of compounds within these plants, such as schisanlactone A, kadsuranin, and various gomisins, which all share a common biogenetic origin. nih.govnih.gov

Advanced Methodologies for Isolation and Purification

Extraction Techniques from Plant Biomass (e.g., 95% ethanol (B145695) extract)

The initial step in isolating Isovaleroyloxokadsuranol involves the extraction of the compound from the plant matrix. Ethanol is a commonly used solvent for the extraction of lignans (B1203133) from plants in the Schisandraceae family. Specifically, a 95% ethanol solution is often employed to efficiently extract a wide range of compounds, including lignans, from the dried and powdered plant material, such as the stems or roots of Kadsura longipedunculata researchgate.net.

The general procedure for ethanolic extraction is as follows:

The plant material is first dried and coarsely powdered to increase the surface area for solvent penetration.

The powdered biomass is then macerated or percolated with 95% ethanol at room temperature for an extended period, often with periodic agitation to ensure thorough extraction.

The process is typically repeated multiple times with fresh solvent to maximize the yield of the extracted compounds.

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. This crude extract contains a complex mixture of phytochemicals, including the target compound this compound.

| Parameter | Description | Source |

| Plant Source | Stems or roots of Kadsura longipedunculata | researchgate.net |

| Solvent | 95% Ethanol | researchgate.net |

| Method | Maceration or percolation | General Practice |

| Outcome | Crude ethanolic extract | General Practice |

Multi-Stage Chromatographic Separation Strategies

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. This multi-stage approach is essential to achieve high purity.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract. This method separates compounds based on their polarity. The crude extract is typically adsorbed onto a small amount of silica gel and then loaded onto the top of a column packed with silica gel.

A solvent system of increasing polarity, known as a gradient elution, is then passed through the column. Non-polar compounds will elute first, followed by compounds of increasing polarity. Fractions are collected sequentially and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing the desired compound. For the separation of lignans from Schisandra chinensis, a related species, silica gel column chromatography has been effectively utilized researchgate.net.

| Parameter | Description | Source |

| Stationary Phase | Silica Gel | researchgate.net |

| Principle of Separation | Adsorption chromatography based on polarity | General Practice |

| Elution | Gradient elution with solvents of increasing polarity | General Practice |

| Outcome | Enriched fractions containing lignans | researchgate.net |

Fractions enriched with lignans from the silica gel column are often further purified using Sephadex LH-20 chromatography. This technique separates compounds based on a combination of molecular size and polarity. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that swells in organic solvents.

The enriched fraction is dissolved in a suitable solvent, commonly methanol (B129727) or a mixture of chloroform (B151607) and methanol, and applied to the Sephadex LH-20 column. Elution with the same solvent allows for the separation of compounds. Smaller molecules can enter the pores of the gel and are retarded, while larger molecules are excluded and elute earlier. Additionally, interactions between the compounds and the dextran matrix contribute to the separation. This step is effective in removing pigments and other impurities.

| Parameter | Description | Source |

| Stationary Phase | Sephadex LH-20 (lipophilic cross-linked dextran) | General Practice |

| Principle of Separation | Size exclusion and partition chromatography | General Practice |

| Common Eluent | Methanol or Chloroform-Methanol mixtures | General Practice |

| Outcome | Further purified lignan-containing fractions | General Practice |

The final step in the purification of this compound typically involves semipreparative High-Performance Liquid Chromatography (HPLC). This high-resolution technique is capable of separating structurally similar compounds, which is often the case with lignans isolated from the same plant source.

The fraction obtained from Sephadex LH-20 chromatography is subjected to semipreparative HPLC, often using a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water or methanol and water, is used for elution. The separation is monitored by a UV detector, and the peak corresponding to this compound is collected. This method has been successfully applied for the purification of various lignans from Schisandra chinensis nih.gov.

| Parameter | Description | Source |

| Technique | Semipreparative High-Performance Liquid Chromatography | nih.gov |

| Stationary Phase | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile-water or Methanol-water gradients | nih.gov |

| Detection | UV Detector | General Practice |

| Outcome | Highly purified this compound | General Practice |

Methodologies for Purity Assessment and Yield Determination

Purity Assessment: The purity of the isolated compound is typically determined using analytical HPLC. A small amount of the purified compound is injected into an analytical HPLC system, and the resulting chromatogram should ideally show a single, sharp peak. The purity is often expressed as a percentage based on the peak area of the compound relative to the total area of all peaks in the chromatogram. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) are also used to confirm the structure and assess the purity of the compound by comparing the obtained data with literature values.

| Methodology | Purpose | Details |

| Analytical HPLC | Purity Assessment | A single peak indicates high purity; calculated as a percentage of total peak area. |

| NMR Spectroscopy | Structural Confirmation & Purity | ¹H and ¹³C NMR spectra are compared with known data for the compound. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the molecular weight of the compound, confirming its identity. |

| Gravimetric Analysis | Yield Determination | The final weight of the pure compound is measured and expressed as a percentage of the initial plant material weight. |

Rigorous Spectroscopic Characterization and Elucidation of Stereochemistry

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in establishing the molecular formula of Isovaleroyloxokadsuranol. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The precise mass-to-charge ratio obtained from HRESIMS analysis is a critical first step in the structural elucidation process, offering a foundational piece of data upon which further spectroscopic analysis is built.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provided the detailed framework of the molecular structure of this compound, revealing the connectivity and chemical environment of each atom.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offered the initial insights into the carbon skeleton and the nature of the protons within the molecule. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants of the protons, providing information about their local electronic environments and neighboring protons. Concurrently, the ¹³C NMR spectrum identified the chemical shifts of all carbon atoms, distinguishing between different types of carbons such as carbonyls, olefins, and aliphatic carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

|---|

Furthermore, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment provided crucial information regarding the spatial proximity of protons. By observing through-space correlations between protons, the relative stereochemistry of the molecule could be inferred, offering insights into the three-dimensional arrangement of the atoms.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Elucidation

Electronic Circular Dichroism (ECD) spectroscopy was a key technique in determining the absolute configuration of the stereocenters within this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned.

Computational Chemistry Approaches in Confirming Stereochemical Assignments (e.g., ECD calculations for conformers)

To support the experimental ECD data, computational chemistry was employed to calculate the theoretical ECD spectra for various possible conformers of this compound. These calculations, often performed using time-dependent density functional theory (TD-DFT), involve generating a set of low-energy conformers for each possible stereoisomer. The ECD spectrum is then calculated for each conformer, and a Boltzmann-weighted average spectrum is produced. The excellent agreement between the experimental ECD spectrum and the calculated spectrum for one specific stereoisomer provides strong evidence for the assigned absolute configuration, thus solidifying the stereochemical assignment of this compound.

Biosynthetic Pathways and Enzy Matic Mechanisms

General Lignan (B3055560) Biosynthesis in Higher Plants

Lignans (B1203133) are a major class of polyphenolic compounds widespread throughout the plant kingdom, originating from the oxidative coupling of two phenylpropanoid units. rsc.org Their biosynthesis is a testament to the metabolic ingenuity of plants, converting simple primary metabolites into structurally diverse and biologically active molecules. The general pathway can be conceptualized in three main stages: the formation of monolignol precursors, the dimerization of these monolignols to form the basic lignan scaffold, and the subsequent modification of this scaffold to generate the vast diversity of lignan structures observed in nature. researchgate.net

The journey begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to produce monolignols, primarily coniferyl alcohol. mdpi.com Two molecules of coniferyl alcohol then undergo a stereospecific oxidative coupling reaction, a critical step often mediated by dirigent proteins (DIRs), to form the initial lignan, (+)-pinoresinol. rsc.orgsemanticscholar.org From pinoresinol (B1678388), the pathway diverges. A series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) can convert pinoresinol first to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). semanticscholar.org Further oxidation by secoisolariciresinol dehydrogenase (SDH) can yield matairesinol, another key intermediate. semanticscholar.orgnih.gov These core structures—pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol—serve as the foundation for the generation of more complex lignans through various tailoring reactions like methylation, hydroxylation, and glycosylation. nih.gov

Integration within the Phenylpropanoid Pathway

The biosynthesis of all lignans is intrinsically linked to the phenylpropanoid pathway, a central metabolic route in higher plants that supplies precursors for a wide array of secondary metabolites, including flavonoids, stilbenoids, and lignin. kisti.re.krgoogle.com This pathway converts L-phenylalanine, an aromatic amino acid derived from the shikimate pathway, into various phenylpropanoid derivatives. semanticscholar.org

The process is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates phenylalanine to produce cinnamic acid. mdpi.com This is followed by a series of hydroxylation and methylation reactions to produce p-coumaric acid, caffeic acid, and finally ferulic acid. mdpi.com These transformations are catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, and caffeic acid O-methyltransferase (COMT) . mdpi.com

The resulting ferulic acid is then activated to its coenzyme A (CoA) thioester, feruloyl-CoA, by 4-coumarate:CoA ligase (4CL) . mdpi.com The pathway culminates in two consecutive reduction steps: cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde (B117026), which is then converted to the key monolignol precursor, coniferyl alcohol, by cinnamyl alcohol dehydrogenase (CAD) . mdpi.com

Table 1: Key Enzymes of the General Phenylpropanoid Pathway Leading to Monolignols

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to ferulic acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates ferulic acid to feruloyl-CoA. |

| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. |

Key Enzymatic Steps in Dibenzocyclooctadiene Lignan Formation

Dibenzocyclooctadiene lignans, characteristic of the Schisandraceae family to which Kadsura belongs, represent a significant structural variation from the general lignan pathway. rsc.orgnih.gov Their unique eight-membered ring structure is formed through a distinct series of enzymatic reactions following the synthesis of monolignols.

The biosynthesis of the dibenzocyclooctadiene scaffold is believed to diverge from the general pathway at the level of monolignol modification. Instead of direct dimerization of coniferyl alcohol, the pathway in Schisandraceae plants is proposed to proceed via isoeugenol (B1672232). mdpi.comfrontiersin.org This involves the acetylation of coniferyl alcohol by a coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate, which is then converted to isoeugenol. frontiersin.orgtudublin.ie

Two molecules of isoeugenol are then thought to undergo oxidative coupling, guided by a dirigent protein (DIR) , to form verrucosin. mdpi.com This intermediate is subsequently reduced by a pinoresinol-lariciresinol reductase (PLR)-like enzyme to yield dihydroguaiaretic acid. mdpi.com The final cyclization and oxidative modifications to form the characteristic dibenzocyclooctadiene ring are catalyzed by a series of enzymes, prominently featuring cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) , which perform crucial hydroxylations, demethylations, and oxidative C-C bond formations. mdpi.com

Putative Biosynthetic Precursors to Isovaleroyloxokadsuranol

The structure of this compound suggests a modular biosynthesis, combining a complex lignan core with an acyl moiety derived from amino acid metabolism. The name itself implies a kadsuranol backbone that has been oxidized (oxo-) and esterified with an isovaleroyloxy group.

The core, a dibenzocyclooctadiene lignan, is derived from the phenylpropanoid pathway as described above. The direct precursor to the "kadsuranol" portion is likely a highly decorated dibenzocyclooctadiene intermediate, such as kadsulignan E or a similar compound, which undergoes final tailoring reactions. researchgate.net

The isovaleroyloxy group originates from the metabolism of the branched-chain amino acid, L-leucine. nih.gov In plants and microbes, L-leucine can be catabolized to produce isovaleryl-CoA. nih.govnih.gov This activated form, isovaleryl-CoA , is the likely donor molecule for the esterification step. The attachment of this acyl group to the kadsuranol backbone is catalyzed by an acyltransferase , likely belonging to the BAHD family of acyl-CoA-dependent transferases, which are known to be involved in the synthesis of a wide variety of plant secondary metabolites. frontiersin.org The final oxidation to an "oxo" group is likely performed by a cytochrome P450 enzyme or a dehydrogenase.

Table 2: Putative Biosynthetic Precursors of this compound

| Precursor Moiety | Immediate Precursor | Metabolic Origin |

| Dibenzocyclooctadiene Core | Kadsuranol-type Lignan | Phenylpropanoid Pathway |

| Isovaleroyloxy Group | Isovaleryl-CoA | L-Leucine Catabolism |

Genetic and Transcriptomic Analysis of Biosynthetic Enzyme Expression

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, genetic and transcriptomic studies in related species, particularly Kadsura coccinea, provide strong evidence for the genes and enzyme families involved. mdpi.com

Transcriptome sequencing of the roots, stems, and leaves of Kadsura coccinea, a plant known to be rich in dibenzocyclooctadiene lignans, has led to the identification of numerous candidate genes involved in lignan biosynthesis. mdpi.comsemanticscholar.org These analyses revealed the expression of genes encoding all the key enzymes of the upstream phenylpropanoid pathway (PAL, C4H, 4CL, etc.). mdpi.com

Crucially, these studies have identified a large number of unigenes annotated as cytochrome P450s (CYPs) and acyltransferases, with some showing tissue-specific expression patterns that correlate with lignan accumulation. mdpi.com For instance, a transcriptomic analysis of K. coccinea identified 233 CYP genes, with several homologues of CYP719 and CYP81 families being highly expressed in the roots, the primary site of lignan accumulation in this plant. mdpi.com These CYPs are strong candidates for catalyzing the complex oxidative reactions that form and decorate the dibenzocyclooctadiene ring. Similarly, studies in the related Schisandra chinensis have functionally characterized a coniferyl alcohol acyltransferase (ScCFAT), a member of the BAHD acyltransferase family, confirming the presence of enzymes capable of acylating lignan precursors. frontiersin.org

Table 3: Summary of Transcriptomic Findings for Lignan Biosynthesis in Kadsura

| Gene/Enzyme Family | Number of Unigenes Identified (K. coccinea) | Expression Insights | Putative Role in this compound Biosynthesis |

| Phenylpropanoid Pathway Enzymes (PAL, C4H, CAD, etc.) | 137 (13 classes) semanticscholar.org | Expressed in roots, stems, and leaves. | Synthesis of monolignol precursors. |

| Cytochrome P450s (CYPs) | 233 mdpi.com | High expression of specific CYP families (e.g., CYP719A, CYP81Q) in roots. mdpi.com | Formation and oxidation of the dibenzocyclooctadiene core. |

| Dirigent Proteins (DIRs) | Multiple candidates identified. | Expression correlates with lignan-producing tissues. | Stereospecific coupling of monolignol-derived precursors. |

| Reductases (PLR-like) | Multiple candidates identified. | Co-expressed with other lignan biosynthetic genes. | Reduction of intermediates post-coupling. |

| Acyltransferases (BAHD family) | Multiple candidates identified. | Present in transcriptome; functional homologs in related species. frontiersin.org | Esterification of the kadsuranol core with isovaleryl-CoA. |

Chemo and Semisynthetic Strategies for Isovaleroyloxokadsuranol and Its Analogues

De Novo Total Chemical Synthesis Approaches

While a specific de novo total synthesis of Isovaleroyloxokadsuranol has not been prominently reported in the literature, the synthetic strategies for structurally related dibenzocyclooctadiene lignans (B1203133), such as schisandrin (B1198587), provide a well-established blueprint. A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the central eight-membered ring, leading to two biaryl or aryl-benzyl fragments.

A key challenge in the total synthesis of these molecules is the stereocontrolled construction of the dibenzocyclooctadiene core. The atropisomeric chirality of the biaryl bond and the multiple stereocenters on the cyclooctadiene ring demand highly selective synthetic transformations.

A hypothetical total synthesis could commence from readily available substituted catechols or gallic acid derivatives. The synthesis would likely proceed through the following key stages:

Synthesis of Biaryl Precursors: The initial step would involve the coupling of two appropriately functionalized aromatic rings to form a biaryl linkage. Modern cross-coupling reactions, such as the Suzuki or Stille coupling, would be the methods of choice due to their high efficiency and functional group tolerance.

Formation of the Dibenzocyclooctadiene Ring: The crucial eight-membered ring could be forged through an intramolecular cyclization reaction. This might involve an intramolecular Heck reaction, a ring-closing metathesis (RCM), or an intramolecular Williamson ether synthesis, depending on the functionality installed on the biaryl precursor.

Stereoselective Functionalization: The introduction of the various substituents, including the hydroxyl and isovaleroyloxy groups, with the correct stereochemistry is a paramount challenge. This would likely be achieved through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For instance, asymmetric dihydroxylation or epoxidation reactions could be employed to install the vicinal diol functionality.

Final Elaboration: The final stages would involve the installation of the isovaleroyloxy group, potentially through esterification of a hydroxyl precursor, and any necessary protecting group manipulations to afford the final target molecule.

The complexity of such a synthesis underscores the need for robust and highly stereoselective methodologies.

Semisynthesis from Readily Available Precursor Lignans

Given the structural complexity and the often low natural abundance of specific lignans like this compound, a semisynthetic approach starting from more readily available natural products is a highly attractive and practical alternative. Many plants of the Schisandraceae family are rich sources of dibenzocyclooctadiene lignans that can serve as precursors.

A potential semisynthetic route to this compound could start from a related, more abundant lignan (B3055560) that shares the core dibenzocyclooctadiene scaffold but differs in its substitution pattern. For instance, a precursor lignan with a hydroxyl group at the position corresponding to the isovaleroyloxy group in the target molecule would be an ideal starting material.

The key transformation in such a semisynthesis would be the selective esterification of the appropriate hydroxyl group with isovaleric acid or a reactive derivative thereof, such as isovaleryl chloride or isovaleric anhydride. The success of this approach would hinge on the ability to selectively acylate one hydroxyl group in the presence of others, which might require the use of protecting groups or enzymatic catalysis for enhanced regioselectivity.

Preparation of Structurally Related Derivatives and Analogues

The synthesis of analogues of this compound is fundamental for understanding its biological activity and for developing new compounds with improved properties.

Targeted Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to identify the key chemical features responsible for its biological effects. For this compound, SAR studies would likely focus on several key areas:

Modification of the Isovaleroyloxy Group: The ester functionality is a prime target for modification. A library of analogues could be synthesized by replacing the isovaleroyl group with other acyl chains of varying length, branching, and electronic properties. This would help to determine the importance of the size, shape, and lipophilicity of this group for biological activity.

Alteration of Aromatic Substituents: The methoxy (B1213986) groups on the aromatic rings are also key targets for modification. Demethylation to the corresponding hydroxyl groups, or replacement with other alkoxy or halogen substituents, could provide valuable insights into the role of these groups in receptor binding or metabolic stability.

The following table outlines potential modifications for SAR studies:

| Modification Site | Type of Modification | Rationale |

| Isovaleroyloxy Group | Varying acyl chain length (e.g., acetyl, propionyl, benzoyl) | Investigate the influence of steric bulk and lipophilicity. |

| Introduction of polar groups (e.g., aminoacyl, glycinyl) | Enhance aqueous solubility and explore new interactions. | |

| Aromatic Rings | Demethylation of methoxy groups | Probe the role of hydrogen bonding. |

| Replacement with other alkoxy groups (e.g., ethoxy, benzyloxy) | Assess the impact of steric hindrance. | |

| Introduction of halogens (e.g., F, Cl, Br) | Modify electronic properties and metabolic stability. | |

| Cyclooctadiene Ring | Epimerization of stereocenters | Determine the importance of specific stereoisomers for activity. |

| Introduction or removal of hydroxyl groups | Evaluate the role of hydrogen bonding and polarity. |

Stereoselective Synthesis of Specific Isomers

The biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry. Therefore, the ability to synthesize specific stereoisomers of this compound and its analogues is crucial. Asymmetric synthesis and chiral resolution are the two main strategies to achieve this.

Asymmetric Synthesis: As discussed in the context of total synthesis, the use of chiral catalysts, chiral auxiliaries, or chiral starting materials can allow for the direct synthesis of a single enantiomer or diastereomer. For example, a chiral ligand in a key catalytic step could induce high levels of stereoselectivity in the formation of a critical bond.

Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, it can be separated into its individual stereoisomers. This can be achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography using a chiral stationary phase.

The synthesis and biological evaluation of all possible stereoisomers would provide a complete picture of the stereochemical requirements for the biological activity of this compound.

Biological Activities and Preclinical Pharmacological Investigations

In Vitro Hepatoprotective Activity Studies

The liver-protective effects of lignans (B1203133) from the Kadsura genus have been a key area of investigation. These studies often utilize human liver cell lines to model hepatotoxicity and evaluate the protective effects of these natural compounds.

Human hepatocellular carcinoma (HepG2) cells are a widely used model for in vitro hepatotoxicity studies. Research on dibenzocyclooctadiene lignans isolated from Kadsura species has demonstrated their potential to protect these liver cells from damage. For instance, studies on lignans from the roots of Kadsura coccinea and Kadsura longipedunculata have utilized HepG2 cells to assess their hepatoprotective capabilities. researchgate.netresearchgate.net Similarly, lignans from Kadsura heteroclita have also been evaluated for their protective effects on these cells. frontiersin.orgnih.gov These investigations provide a basis for understanding how Isovaleroyloxokadsuranol might behave in a similar biological context.

A common method for inducing liver cell damage in laboratory settings is through the use of toxins like N-acetyl-p-aminophenol (APAP), the active metabolite of acetaminophen. Several studies have shown that lignans from the Kadsura genus can mitigate APAP-induced toxicity in HepG2 cells. For example, certain spirobenzofuranoid–dibenzocyclooctadiene-type lignans from Kadsura longipedunculata displayed moderate hepatoprotective activity against APAP-induced damage. researchgate.net Furthermore, specific lignans from Kadsura heteroclita also exhibited significant protective effects against APAP-induced toxicity in HepG2 cells. frontiersin.orgnih.gov These findings suggest that a key mechanism of action for these compounds is the direct counteraction of chemically induced cellular stress.

The protective effects of these lignans are quantified using various cellular and molecular assays. A primary method is the MTT assay, which measures cell viability. In studies of lignans from Kadsura heteroclita, the viability of APAP-treated HepG2 cells was significantly increased in the presence of the compounds. frontiersin.orgnih.gov For instance, at a concentration of 10 μM, certain lignans increased cell viability by up to 25.23% compared to the APAP-treated model group. frontiersin.orgnih.gov Other parameters are also measured to assess hepatoprotection, such as the levels of triglycerides, total cholesterol, and reactive oxygen species (ROS) in free fatty acid-induced HepG2 cells. nih.gov

| Parameter | Assay Type | Observation | Reference |

| Cell Viability | MTT Assay | Increased cell survival in the presence of lignans following APAP-induced toxicity. | frontiersin.orgnih.gov |

| Lipid Accumulation | Measurement of Triglycerides (TG) and Total Cholesterol (TC) | Potent inhibitory effects on hepatocyte lipid accumulation. | nih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) Measurement | Reduction in the levels of ROS in FFA-induced HepG2 cells. | nih.gov |

Broader Biological Activities Investigated in Related Lignans and Implications for this compound

Beyond hepatoprotection, lignans from the Kadsura and related Schisandraceae family exhibit a range of other biological activities. These findings provide a broader context for the potential pharmacological profile of this compound.

Many of the biological effects of lignans are attributed to their antioxidant properties. acgpubs.org The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov Studies on various lignans have demonstrated a strong correlation between their chemical structure and their radical scavenging capacity. rsc.orgresearchgate.net For example, lignans possessing catechol (3,4-dihydroxyphenyl) moieties tend to exhibit the highest radical scavenging activity. rsc.orgresearchgate.net This antioxidant potential is believed to be a key mechanism behind their hepatoprotective effects. researchgate.net

| Assay | Principle | Finding | Reference |

| DPPH Assay | Measures scavenging of the DPPH free radical. | Lignans demonstrate significant radical scavenging capacity. | rsc.orgnih.gov |

| ABTS Assay | Measures scavenging of the ABTS radical cation. | Phyto lignans show considerable antioxidant activity. | nih.gov |

| Iron Reducing Antioxidant Power | Measures the ability to reduce ferric iron. | Kadsura coccinea fruit extracts show strong antioxidant capacity. | researchgate.net |

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been a focus of antiviral research, particularly in the context of the human immunodeficiency virus (HIV). acgpubs.orgacs.org Some of these compounds have been found to exhibit anti-HIV-1 activity. acs.orgjst.go.jp Mechanistic studies have identified some dibenzocyclooctadiene lignans as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus. nih.govnih.gov For example, a specific dibenzocyclooctadiene lignan (B3055560), referred to as HDS2, was shown to have anti-HIV activity against a wide variety of viral strains with EC50 values in the 1–3 µM range. nih.govnih.gov

| Compound Type | Virus | Mechanism of Action | Reference |

| Dibenzocyclooctadiene Lignans | HIV-1 | Inhibition of reverse transcriptase (NNRTI) | nih.govnih.gov |

| Marlignans | HIV-1 | Prevention of cytopathic effects | acs.org |

Cytotoxic Evaluation in Various Neoplastic Cell Lines

Dibenzocyclooctadiene lignans have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. nih.govnih.gov These compounds are recognized for their potential as anticancer agents, with research indicating their ability to inhibit cancer cell growth and induce cell death. nih.govuees.edu.ecresearchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical processes in controlling the proliferation of cancer cells. nih.govuees.edu.ec

Studies on various dibenzocyclooctadiene lignans have revealed that their cytotoxic efficacy can be influenced by specific structural features, such as the nature and position of substituent groups on the dibenzocyclooctadiene skeleton. nih.gov For instance, research on lignans isolated from Schisandra chinensis has highlighted the importance of methoxy (B1213986) groups, hydroxyl groups, and the stereochemistry of the biphenyl (B1667301) ring for their antiproliferative activity. nih.gov

Table 1: Cytotoxic Activity of Selected Dibenzocyclooctadiene Lignans

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Schisantherin P | Human cancer cell lines | Not specified | Not specified | tandfonline.com |

| Gomisin G | Leukemia and HeLa cells | Leukemia, Cervical Cancer | 5.51 µg/mL | nih.gov |

| Benzoylgomisin Q | Leukemia cells | Leukemia | 55.1 µg/mL | nih.gov |

Platelet Activating Factor (PAF) Antagonistic Properties

Platelet-Activating Factor (PAF) is a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation. nih.govfrontiersin.org Consequently, PAF receptor antagonists have been investigated for their therapeutic potential in various inflammatory conditions. nih.gov Several dibenzocyclooctadiene lignans, particularly those from the Kadsura and Piper genera, have been identified as effective PAF antagonists. nih.govtandfonline.comnih.gov

The antagonistic activity of these lignans is typically evaluated through receptor binding assays, which measure their ability to displace radiolabeled PAF from its receptor on platelets. nih.govnih.gov The structure-activity relationship studies suggest that specific substitutions on the lignan framework are crucial for potent PAF antagonism. researchgate.net For example, compounds like Kadsurenone, isolated from Piper kadsura, are well-known PAF antagonists. nih.gov

Research on lignans from Kadsura angustifolia has provided specific IC₅₀ values for their PAF antagonistic activity, demonstrating the potential of this structural class.

Table 2: PAF Antagonistic Activity of Lignans from Kadsura angustifolia

| Compound | IC₅₀ (M) |

|---|---|

| Kadsulignan L | 2.6 x 10⁻⁵ |

| meso-dihydroguaiaretic acid | 4.1 x 10⁻⁵ |

Source: tandfonline.com

Preclinical In Vivo Efficacy Studies in Animal Models

While in vitro studies provide valuable initial data, preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound class. For dibenzocyclooctadiene lignans, some in vivo research has been conducted, primarily focusing on their anticancer properties. nih.gov

For example, schisandrin (B1198587) B, a dibenzocyclooctadiene lignan, has been shown to suppress the growth of gastric cancer and osteosarcoma lung metastasis in in vivo models. nih.gov These studies indicate that the compound can inhibit cell division, migration, and invasion, and induce apoptosis without causing significant harm to normal cells. nih.gov The mechanisms underlying these effects in animal models often involve the modulation of key signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways. nih.gov

These in vivo findings, although not specific to this compound, underscore the potential of the dibenzocyclooctadiene lignan class as a source for the development of new therapeutic agents. Further in vivo studies would be necessary to determine the specific efficacy of this compound in relevant animal models of disease.

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Ligand-Receptor Interactions

Direct molecular targets and specific ligand-receptor interactions for Isovaleroyloxokadsuranol have yet to be fully identified. However, research on analogous dibenzocyclooctadiene lignans (B1203133) suggests that their biological effects are not typically mediated by binding to a single, high-affinity receptor. Instead, their action is more likely attributable to the modulation of multiple intracellular signaling proteins and transcription factors involved in cellular stress and inflammatory responses.

The primary molecular targets implicated in the hepatoprotective effects of related lignans, such as those from Schisandra and Kadsura species, are key regulatory proteins within the cytoplasm and nucleus. These include components of the Keap1/Nrf2/ARE and NF-κB signaling pathways. It is hypothesized that this compound, like its counterparts, interacts with these pathways to exert its therapeutic effects. The lipophilic nature of these lignans allows them to traverse cellular membranes and interact with these intracellular targets.

Pathway Analysis of Cellular Responses (e.g., signaling cascades involved in hepatoprotection)

The hepatoprotective actions of dibenzocyclooctadiene lignans are predominantly linked to their ability to modulate signaling cascades that govern oxidative stress and inflammation. nih.gov The two most prominent pathways identified are the Keap1/Nrf2/ARE pathway, which is crucial for antioxidant defense, and the NF-κB pathway, a central regulator of inflammation. nih.gov

Activation of the Nrf2-ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associating protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Studies on various dibenzocyclooctadiene lignans, such as those from Kadsura coccinea and Schisandra chinensis, have demonstrated their capacity to activate this pathway. nih.govresearchgate.net For instance, the lignan (B3055560) heilaohusuin B was found to attenuate acetaminophen-induced hepatotoxicity by activating the Nrf2 pathway. nih.gov This activation leads to the upregulation of several protective genes. This mechanism is considered a cornerstone of the hepatoprotective effects of this class of compounds. nih.govnih.gov

Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Extracts from Kadsura verrucosa have been shown to suppress the expression of pro-inflammatory cytokines by inhibiting the phosphorylation of key proteins in the NF-κB pathway, such as IκB kinase (IKK), IκBα, and the p65 subunit of NF-κB. kribb.re.kr Similarly, other lignans from Kadsura coccinea have been found to inhibit the NF-κB pathway, thereby promoting apoptosis in rheumatoid arthritis-fibroblastoid synovial cells. nih.gov It is plausible that this compound also exerts anti-inflammatory effects through the modulation of this critical pathway.

The table below summarizes the key signaling pathways modulated by dibenzocyclooctadiene lignans.

| Signaling Pathway | Key Proteins Modulated | Overall Effect | Reference |

| Keap1/Nrf2/ARE | Nrf2, Keap1 | Upregulation of antioxidant and cytoprotective genes | nih.govnih.govnih.gov |

| NF-κB | IKK, IκBα, p65 | Downregulation of pro-inflammatory mediators | kribb.re.krnih.gov |

| TGF-β/Smad | Smad 2/3 | Anti-fibrotic effects in the liver | nih.gov |

Gene Expression and Protein Modulation Studies

The activation and inhibition of the signaling pathways described above result in significant changes at the level of gene expression and protein modulation.

Gene Expression:

The activation of Nrf2 by related dibenzocyclooctadiene lignans leads to the increased transcription of a suite of protective genes. These include:

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

NAD(P)H quinone dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against oxidative stress.

Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant.

Conversely, the inhibition of the NF-κB pathway by lignans from Kadsura species results in the decreased expression of pro-inflammatory genes, such as:

Tumor necrosis factor-alpha (TNF-α) kribb.re.kr

Interleukin-1 beta (IL-1β) kribb.re.kr

Interleukin-6 (IL-6) kribb.re.kr

Inducible nitric oxide synthase (iNOS) kribb.re.kr

Protein Modulation:

The activity of these signaling pathways is controlled by post-translational modifications of key proteins, particularly phosphorylation. Research on Kadsura extracts has shown a reduction in the phosphorylation of IKK, IκBα, and p65, which is the molecular mechanism leading to the inhibition of NF-κB activation. kribb.re.kr Furthermore, lignans from Kadsura coccinea have been observed to upregulate the expression of the pro-apoptotic protein Bax and the NF-κB inhibitor IκBα, while downregulating the phosphorylated form of NF-κB p65. nih.gov

The following table details the modulation of specific genes and proteins by related lignans.

| Molecule Type | Specific Molecule | Modulation by Lignans | Consequence | Reference |

| Gene | HO-1, NQO1, GCLC | Upregulation | Enhanced antioxidant defense | nih.gov |

| Gene | TNF-α, IL-1β, IL-6, iNOS | Downregulation | Reduced inflammation | kribb.re.kr |

| Protein | Phospho-IKK, Phospho-IκBα, Phospho-p65 | Downregulation | Inhibition of NF-κB pathway | kribb.re.kr |

| Protein | Bax, IκBα | Upregulation | Promotion of apoptosis, Inhibition of NF-κB | nih.gov |

Assessment of Cellular Phenotypes Mediated by this compound

The modulation of the aforementioned molecular targets and signaling pathways by dibenzocyclooctadiene lignans culminates in observable changes in cellular phenotypes, particularly in liver cells.

In studies using the HepG2 human hepatoma cell line, a common model for liver toxicity studies, various lignans from Kadsura coccinea have demonstrated significant protective effects against acetaminophen-induced toxicity. nih.govresearchgate.net These compounds were able to increase cell viability in the presence of the toxin. researchgate.net

The primary cellular phenotypes mediated by these lignans include:

Reduction of Oxidative Stress: By upregulating antioxidant genes, these compounds reduce the intracellular levels of reactive oxygen species (ROS), a key factor in cellular damage in many liver diseases. nih.gov

Inhibition of Inflammation: Through the suppression of the NF-κB pathway, these lignans decrease the production of inflammatory mediators, thereby mitigating the inflammatory response in liver tissue. kribb.re.kr

Modulation of Apoptosis: Some lignans have been shown to induce apoptosis in certain cell types, such as cancer cells, by modulating the expression of apoptosis-related proteins like Bax. nih.gov In the context of hepatoprotection, they likely protect normal hepatocytes from apoptosis induced by toxins.

Inhibition of Lipid Accumulation: In models of nonalcoholic fatty liver disease (NAFLD), some dibenzocyclooctadiene lignans have been shown to inhibit the accumulation of triglycerides and total cholesterol in hepatocytes. researchgate.net

The table below provides a summary of the cellular phenotypes observed in response to treatment with related lignans.

| Cellular Phenotype | In Vitro/In Vivo Model | Observed Effect | Reference |

| Increased Cell Viability | Acetaminophen-treated HepG2 cells | Protection against toxin-induced cell death | nih.govresearchgate.net |

| Reduced Oxidative Stress | Acetaminophen-treated HepG2 cells, LPS-stimulated RAW 264.7 cells | Decreased levels of reactive oxygen species | nih.govkribb.re.kr |

| Reduced Inflammation | LPS-stimulated RAW 264.7 cells | Decreased production of NO, TNF-α, IL-1β, IL-6 | kribb.re.kr |

| Inhibition of Lipid Accumulation | Free fatty acid-induced HepG2 cells | Reduced levels of triglycerides and total cholesterol | researchgate.net |

| Induction of Apoptosis | Rheumatoid arthritis-fibroblastoid synovial cells | Increased programmed cell death | nih.gov |

Structure Activity Relationship Sar Studies of Isovaleroyloxokadsuranol Analogues

Correlating Structural Motifs with Biological Potency

The biological potency of dibenzocyclooctadiene lignans (B1203133) is intricately linked to specific structural motifs. The core dibenzocyclooctadiene skeleton, the substitution pattern on the aromatic rings, and the nature of the ester groups on the cyclooctadiene ring are all critical for activity. nih.gov

Key structural features influencing biological activity include:

The Dibenzocyclooctadiene Skeleton: This core structure is fundamental to the biological activity of this class of compounds. The rigidity and conformation of the eight-membered ring system play a significant role in how the molecule interacts with biological targets. nih.gov

Aromatic Ring Substituents: The presence and position of methoxy (B1213986) and hydroxyl groups on the two phenyl rings are significant. For instance, in some analogues, the presence of a methylenedioxy moiety has been shown to influence potency. nih.gov

Cyclooctadiene Ring Substituents: The nature and position of substituents on the cyclooctadiene ring are critical. For isovaleroyloxokadsuranol, an isovaleroyloxy group is present. Studies on related compounds suggest that the type of ester group at these positions can significantly modulate activity. For example, the absence of an ester group at C-6 and a hydroxyl group at C-7 was found to be favorable for potent platelet-activating factor (PAF) antagonism in a series of lignans from Schisandra chinensis. nih.gov

Oxygenated Moieties: The presence of highly oxygenated functionalities is a common feature of bioactive lignans from Kadsura species. nih.gov For instance, some analogues contain a 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety, which is a relatively rare structural feature. nih.gov

The following table summarizes the general influence of key structural motifs on the biological activity of dibenzocyclooctadiene lignans, providing a basis for understanding the SAR of this compound.

| Structural Motif | General Influence on Biological Potency |

| Dibenzocyclooctadiene Core | Essential for the fundamental activity of the compound class. |

| Aromatic Ring Substituents (Methoxy, Hydroxyl, Methylenedioxy) | Modulates potency and selectivity; specific patterns are crucial for different activities. nih.gov |

| Cyclooctadiene Ring Esters (e.g., Isovaleroyloxy) | The type and position of the ester group significantly impact biological activity. nih.gov |

| Stereochemistry of the Biphenyl (B1667301) System | The absolute configuration (R or S) of the biphenyl axis is a major determinant of efficacy. nih.govmdpi.com |

Influence of Stereochemistry on Efficacy and Selectivity

Stereochemistry plays a paramount role in the biological activity of dibenzocyclooctadiene lignans. The presence of multiple chiral centers and the atropisomerism of the biphenyl system lead to a variety of stereoisomers, each potentially having distinct efficacy and selectivity.

Biphenyl Configuration: The absolute configuration of the biphenyl system (R or S) is a critical determinant of biological activity. For many dibenzocyclooctadiene lignans, the S-configuration of the biphenyl system is associated with stronger biological effects. nih.govmdpi.com For example, the S-configuration has been linked to a more potent quenching effect on free oxygen radicals, contributing to higher antioxidant activity. mdpi.com Conversely, an R-biphenyl configuration was found to be a key feature for strong PAF antagonistic activity in other analogues. nih.gov

Cyclooctadiene Ring Conformation: The conformation of the cyclooctadiene ring, which can exist in forms such as a twist-boat-chair, also influences how the molecule presents its functional groups for interaction with biological targets. nih.gov This conformation is determined by the substituents and the stereochemistry of the chiral centers within the ring.

The stereochemical configuration can dramatically affect the binding affinity of the lignan (B3055560) to its molecular targets, thereby influencing both its efficacy and its selectivity for different biological pathways or cell types.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR have been applied to related classes of anti-inflammatory compounds. nih.gov

A hypothetical QSAR study on this compound analogues would involve:

Data Set Compilation: A series of this compound analogues with varying structural modifications and their corresponding measured biological activities (e.g., anti-inflammatory IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

Such a QSAR model could identify the key physicochemical properties that drive the biological activity of this class of compounds, enabling the prediction of the potency of novel, unsynthesized derivatives.

Design and Synthesis of Optimized this compound Derivatives

The insights gained from SAR and QSAR studies can guide the rational design and synthesis of optimized this compound derivatives with enhanced potency, selectivity, and potentially improved pharmacokinetic properties.

Strategies for the design and synthesis of optimized derivatives could include:

Modification of the Ester Group: Synthesizing analogues with different ester groups on the cyclooctadiene ring to explore the impact of lipophilicity, steric bulk, and electronic properties on activity.

Alteration of Aromatic Substituents: Preparing derivatives with modified substitution patterns on the phenyl rings, such as varying the number and position of methoxy and hydroxyl groups.

Stereoselective Synthesis: Developing synthetic routes that allow for the specific synthesis of individual stereoisomers to isolate the most active configuration and eliminate less active or inactive isomers.

Introduction of Novel Functional Groups: Incorporating new functional groups to probe for additional interactions with biological targets and potentially improve pharmacological properties.

The synthesis of such derivatives often involves multi-step chemical processes, and their subsequent biological evaluation is essential to validate the design principles and further refine the SAR understanding of this important class of natural products. nih.gov

Future Research Directions and Translational Potential

Advanced Preclinical Characterization of Isovaleroyloxokadsuranol's Bioactivities

While compounds from the Kadsura genus have shown promising biological activities, rigorous preclinical evaluation of pure this compound is a critical next step. nih.gov A comprehensive characterization will be necessary to elucidate its specific mechanisms of action and establish a foundation for potential therapeutic use. Future research should systematically investigate its efficacy in established in vitro and in vivo models.

Key areas for preclinical investigation include:

Anti-Inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. nih.gov Investigating the anti-inflammatory properties of this compound could involve cell-based assays to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β). nih.govsemanticscholar.org Subsequent in vivo studies using animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, would be crucial for validation. nih.govijpras.com

Anticancer Potential: Natural products are a cornerstone of cancer drug discovery. nih.gov The cytotoxic effects of this compound should be screened against a panel of human cancer cell lines representing various tumor types. researchgate.net For promising candidates, further studies should explore mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. mdpi.com Xenograft and genetically engineered mouse models are powerful tools for evaluating in vivo anti-tumor efficacy. nih.govjcdronline.org

Antiviral Efficacy (Anti-HIV): Lignans (B1203133) from Kadsura have reported anti-HIV activity. nih.gov The potential of this compound as an antiviral agent should be assessed, focusing on its ability to inhibit key viral enzymes like reverse transcriptase and integrase. nih.govnih.gov Cell-based assays using HIV-infected T-cell lines are the standard initial step. If activity is confirmed, preclinical testing in humanized mouse models that support long-term HIV infection would be the next logical phase. pnas.orgmdpi.comnews-medical.net

The following table outlines potential preclinical models for characterizing the bioactivities of this compound.

| Bioactivity | In Vitro Models | In Vivo Models | Key Endpoints to Measure |

| Anti-inflammatory | LPS-stimulated macrophages (RAW 264.7) | Carrageenan-induced paw edema in rodents | Inhibition of NO, PGE2, TNF-α, IL-6; Reduction in paw volume |

| Anticancer | Panel of human cancer cell lines (e.g., MCF-7, PC-3) | Xenograft models (subcutaneous or orthotopic) | IC50 values, apoptosis induction (caspase activity), cell cycle arrest, tumor volume reduction |

| Anti-HIV | HIV-infected human T-cell lines (e.g., H9, MT-4) | Humanized mice (e.g., BLT mouse model) | Inhibition of viral replication (p24 antigen levels), reduction in viral load, protection of CD4+ T cells |

| Neuroprotection | MPP+-induced neurotoxicity in SH-SY5Y cells | Animal models of neurodegeneration (e.g., MPTP-induced Parkinson's) | Inhibition of ATP depletion, reduction of caspase 3/7 activity, improved motor function |

Table 1: Proposed Preclinical Models for Bioactivity Characterization

Exploration of Novel Therapeutic Applications beyond Current Scope

The known biological activities of compounds from the Schisandraceae family, including anti-hepatitis, antioxidant, and neuroprotective effects, suggest that the therapeutic potential of this compound may extend beyond its initially presumed applications. nih.govacgpubs.org A strategic exploration of these novel avenues could uncover significant new uses for this natural product.

Future research should focus on:

Neurodegenerative Diseases: Neuroinflammation and oxidative stress are central to the pathology of diseases like Alzheimer's and Parkinson's. semanticscholar.orgmdpi.com Given the neuroprotective potential of related natural products, this compound should be investigated for its ability to protect neurons from damage. mdpi.com Studies could assess its capacity to inhibit microglial over-activation and reduce the production of neurotoxic molecules. semanticscholar.org

Metabolic Disorders: The interplay between inflammation, oxidative stress, and metabolic diseases such as diabetes and non-alcoholic fatty liver disease is well-established. The antioxidant and anti-inflammatory properties of this compound make it a candidate for investigation in this context.

Adjuvant Cancer Therapy: Many natural products are being studied for their ability to enhance the efficacy of conventional cancer treatments or to mitigate their side effects. nih.gov Research could explore whether this compound can sensitize cancer cells to chemotherapy or radiation, potentially allowing for lower, less toxic doses of standard drugs.

Sustainable Sourcing and Biotechnological Production Methods

The reliance on direct extraction from plant sources for natural products presents significant challenges, including ecological disruption, supply chain instability, and batch-to-batch variability. To ensure a viable future for this compound as a potential therapeutic, a shift towards sustainable and scalable production methods is imperative.

Sustainable Sourcing Practices: In the short term, if wild harvesting or cultivation of Kadsura species is necessary, it must be done sustainably. This involves responsible procurement that considers environmental impact and social justice, ensuring the long-term viability of the plant populations and the ecosystems they inhabit.

Biotechnological Production: The most promising long-term solution lies in biotechnology. Metabolic engineering and synthetic biology offer powerful tools to produce complex molecules like triterpenoids and lignans in microbial hosts. nih.govresearchgate.net Saccharomyces cerevisiae (yeast) is a particularly attractive chassis for producing plant-derived terpenoids due to its inherent mevalonate (B85504) pathway, which produces the necessary precursors. frontiersin.orgnih.govacs.org Researchers have successfully engineered yeast to produce various triterpenoids by introducing plant-specific enzymes and optimizing precursor supply. nih.govbiorxiv.org Similarly, synthetic yeast consortia have been developed to reconstruct complex lignan (B3055560) biosynthetic pathways, demonstrating the feasibility of producing these compounds de novo. researchgate.netbioengineer.org Applying these strategies to this compound would involve identifying and transferring its complete biosynthetic pathway into a microbial host, a challenging but ultimately more sustainable and scalable approach.

Interdisciplinary Research Collaborations to Accelerate Discovery

The journey of a natural product from initial discovery to clinical application is a complex, multi-stage process that no single discipline can navigate alone. Accelerating research on this compound will require robust, interdisciplinary collaborations. The integration of diverse expertise is essential to overcome the scientific and logistical hurdles inherent in drug development.

Effective collaborations would involve:

Medicinal Chemists and Pharmacologists: To isolate and characterize the compound, synthesize derivatives with improved properties, and conduct detailed preclinical studies to understand its mechanism of action.

Synthetic Biologists and Metabolic Engineers: To identify the biosynthetic pathway of this compound and engineer microbial systems for its sustainable production.

Computational Biologists and Bioinformaticians: To model protein-drug interactions, predict potential biological targets, and analyze large datasets from 'omics' studies to guide experimental work.

Clinicians and Translational Scientists: To design and conduct clinical trials, ensuring that the research remains focused on addressing unmet medical needs and navigating the regulatory landscape.

The following table details the potential roles and contributions of various disciplines in a collaborative research framework.

| Discipline | Key Roles and Contributions |

| Pharmacognosy | Isolation and structural elucidation of this compound from Kadsura species. |

| Medicinal Chemistry | Synthesis of analogues to establish structure-activity relationships (SAR) and optimize potency. |

| Pharmacology | Design and execution of in vitro and in vivo studies to determine efficacy and mechanism of action. |

| Synthetic Biology | Identification of biosynthetic genes; design and construction of microbial production platforms. |

| Computational Biology | In silico docking studies to predict molecular targets; pathway analysis to guide metabolic engineering. |

| Translational Medicine | Bridging preclinical findings with clinical trial design; addressing regulatory requirements for new drug approval. |

Table 2: Framework for Interdisciplinary Collaboration

By embracing a multifaceted research strategy that encompasses rigorous preclinical testing, exploration of new therapeutic indications, development of sustainable production methods, and fostering strong interdisciplinary partnerships, the scientific community can effectively unlock the full therapeutic potential of this compound.

Q & A

What are the key methodological challenges in isolating and purifying Isovaleroyloxokadsuranol from natural sources?

Basic Research Focus :

Isolation protocols often face challenges such as low yield, co-elution with structurally similar compounds, and degradation during extraction. Common methods include solvent partitioning, column chromatography (e.g., silica gel, Sephadex LH-20), and HPLC. For example, polar solvents like methanol-water mixtures are typically used for extraction, but optimization of solvent ratios is critical to minimize degradation .

Advanced Research Focus :

Advanced challenges involve distinguishing this compound from its isomers (e.g., kadsurenone derivatives) using spectroscopic techniques (NMR, HRMS) and chiral resolution methods. Contradictions in reported spectral data (e.g., δ<sup>13</sup>C NMR shifts varying by ±2 ppm across studies) require rigorous cross-validation with synthetic standards .

How can researchers address discrepancies in reported bioactivity data for Isovellaroyloxokadsuranol?

Basic Research Focus :

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardizing protocols (e.g., using the same cell line across studies) and reporting purity thresholds (>95% by HPLC) are essential .

Advanced Research Focus :

Advanced analysis involves meta-analyses of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to resolve contradictions. For instance, conflicting IC50 values in anti-inflammatory assays may stem from differences in LPS-induced inflammation models (e.g., RAW264.7 vs. primary macrophages). Replicating experiments under controlled conditions is critical .

What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound derivatives?

Basic Research Focus :

Basic SAR studies require systematic modification of functional groups (e.g., acyloxy or kadsuranol moieties) and testing via in vitro assays. Dose-response experiments (e.g., 0.1–100 μM ranges) with triplicate measurements ensure reliability .

Advanced Research Focus :

Advanced designs integrate computational methods (e.g., molecular docking, QSAR modeling) to predict binding affinities before synthesis. For example, contradictions between predicted and observed inhibitory effects on COX-2 can be resolved by validating docking results with mutagenesis studies .

How should researchers evaluate the ecological relevance of this compound’s biosynthesis pathways?

Basic Research Focus :

Basic evaluation involves identifying biosynthetic gene clusters (e.g., via genome mining) and comparing expression levels under stress conditions (e.g., pathogen exposure). LC-MS profiling of plant tissues at different growth stages is standard .

Advanced Research Focus :

Advanced studies require isotopic labeling (e.g., <sup>13</sup>C-glucose tracing) to map precursor incorporation and CRISPR-Cas9 knockout models to confirm gene function. Discrepancies in proposed pathways (e.g., mevalonate vs. methylerythritol phosphate routes) must be resolved through enzyme kinetics assays .

What strategies are effective for resolving spectral data contradictions in this compound characterization?

Basic Research Focus :

Basic resolution involves cross-referencing published NMR/MS data and using certified reference materials. For instance, misassignments of olefinic proton signals (δ 5.2–5.5 ppm) can be corrected by 2D NMR (COSY, HSQC) .

Advanced Research Focus :

Advanced approaches include density functional theory (DFT) calculations to predict NMR chemical shifts and X-ray crystallography for absolute configuration determination. Contradictions in optical rotation values ([α]D) require enantiomeric purity assessments via chiral HPLC .

How can researchers design robust in vivo studies to validate this compound’s pharmacological effects?

Basic Research Focus :

Basic designs use rodent models (e.g., carrageenan-induced paw edema) with dose-ranging studies. Ethical considerations (e.g., ARRIVE guidelines) and blinding protocols are mandatory to reduce bias .

Advanced Research Focus :

Advanced designs employ transgenic models (e.g., NF-κB reporter mice) and pharmacokinetic profiling (e.g., AUC, Cmax) to address bioavailability contradictions. For example, low oral bioavailability (<10%) may necessitate nanoparticle encapsulation strategies .

Key Recommendations for Methodological Rigor

Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) for compound identification .

Assay Standardization : Adopt OECD guidelines for in vitro toxicity testing to minimize variability .

Ethical Reporting : Disclose conflicts of interest and raw data repositories per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.